molecular formula C6H2BrF2NO4S B15258281 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B15258281
M. Wt: 302.05 g/mol
InChI Key: DSSYHORSQMYBIE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride (Chemical formula: C₆H₂BrFNO₅S) is a polyhalogenated aromatic sulfonyl fluoride derivative. Its structure features a benzene ring substituted with bromo (position 2), fluoro (position 4), nitro (position 5), and sulfonyl fluoride (position 1) groups. The sulfonyl fluoride moiety (-SO₂F) is highly reactive, making the compound valuable in organic synthesis, particularly in click chemistry and covalent inhibitor design . The electron-withdrawing nitro and halogen groups enhance the electrophilicity of the sulfonyl fluoride, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula

C6H2BrF2NO4S

Molecular Weight

302.05 g/mol

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H

InChI Key

DSSYHORSQMYBIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)Br)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Bromination: Adding a bromine atom to the benzene ring.

    Fluorination: Introducing a fluorine atom to the benzene ring.

    Sulfonylation: Adding a sulfonyl fluoride group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like sodium azide or primary amines.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can produce various sulfonamide derivatives .

Scientific Research Applications

2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in biochemical studies and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties can be contextualized by comparing it to other sulfonyl fluorides and halogenated nitroaromatics. Below is a comparative analysis based on substituent patterns and functional groups (Table 1).

Table 1: Substituent Positions and Functional Groups in Analogues
Compound Name Bromo Position Fluoro Position Nitro Position Sulfonyl Group Additional Groups
2-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride 2 4 5 1-sulfonyl fluoride None
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from ) 5 (pyrimidine) None None Benzenesulfonamide Morpholinyl, methoxy, trimethyl

Key Observations:

  • Electron-Withdrawing Effects : The nitro group in the target compound (position 5) significantly increases electrophilicity compared to sulfonamide derivatives lacking nitro substituents (e.g., the analogue in ). This enhances reactivity toward nucleophiles like amines or thiols .
  • Halogen Influence : The bromo and fluoro groups in positions 2 and 4, respectively, induce steric and electronic effects. Bromine’s bulkiness may hinder certain reactions, while fluorine’s electronegativity stabilizes the sulfonyl fluoride group.
  • Sulfonyl Functionality : Sulfonyl fluorides (target compound) are more reactive than sulfonamides () due to the fluoride-leaving group’s superior leaving ability compared to amines .
Table 2: Reactivity Comparison
Property This compound Sulfonamide Analogue ()
Hydrolytic Stability Moderate (susceptible to hydrolysis in aqueous media) High (stable under physiological conditions)
Nucleophilic Reactivity High (k ≈ 10³–10⁴ M⁻¹s⁻¹ with amines) Low (requires activating groups)
Thermal Stability Decomposes above 150°C Stable up to 200°C

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